Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a compound that has garnered significant interest in the field of chemistry due to its unique structure and properties. This compound is known for its role as a ligand in various chemical reactions, particularly in stabilizing copper ions, which enhances its catalytic effects in azide-acetylene cycloaddition reactions .
Mechanism of Action
Target of Action
The primary target of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is Copper (I) ions . Copper (I) ions play a crucial role in various biochemical reactions, particularly in the azide-acetylene cycloaddition .
Mode of Action
This compound, also known as a polytriazolylamine ligand, interacts with its target by stabilizing Copper (I) ions . It prevents the disproportionation and oxidation of Copper (I) ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
The compound is involved in the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect of these ions in the cycloaddition of azides and alkynes . This reaction is a key step in the synthesis of triazoles, a class of compounds with various applications in medicinal chemistry and material science .
Pharmacokinetics
The compound is known to be a solid at room temperature . Its bioavailability, distribution, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and individual patient characteristics.
Result of Action
The stabilization of Copper (I) ions by this compound results in an enhanced catalytic effect in the azide-acetylene cycloaddition . This leads to the efficient synthesis of triazoles, which can have various molecular and cellular effects depending on their specific structures and targets .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other substances . For instance, the compound is stable at -20°C . Moreover, it can enhance the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition without requiring an inert atmosphere or anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride typically involves multiple steps:
Formation of Benzyl Ether: Benzyl alcohol reacts with hydroquinone under acid-base catalysis to form benzyl ether.
Reaction with Propargyl Nitrile: Benzyl ether then reacts with propargyl nitrile to produce benzyl propargyl alcohol.
Formation of Benzyl Propargyl Alcohol: This intermediate undergoes further reactions with nitroalkyl alcohol to yield benzyl propargyl alcohol.
Final Product: The benzyl propargyl alcohol reacts with nitroalkyl alcohol again to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Catalysts like copper(I) chloride are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds.
Scientific Research Applications
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in click chemistry, particularly in azide-acetylene cycloaddition reactions, which are crucial for synthesizing complex molecules.
Biology: The compound is employed in bioconjugation techniques, where it helps in attaching biomolecules to various substrates.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of polymers and other materials that require precise chemical modifications
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound is structurally similar and also acts as a ligand in similar reactions.
Tris(2-carboxyethyl)phosphine hydrochloride: Another ligand used in click chemistry, but with different functional groups and properties.
Azide-PEG3-biotin conjugate: Used in bioconjugation, similar in application but different in structure
Uniqueness
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is unique due to its specific ability to stabilize copper(I) ions effectively, which is not as pronounced in other similar compounds. This makes it particularly valuable in reactions requiring high catalytic efficiency and stability.
Properties
IUPAC Name |
1-phenyl-N-(2H-triazol-4-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-2-4-9(5-3-1)6-11-7-10-8-12-14-13-10;/h1-5,8,11H,6-7H2,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDPOYRDCRIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NNN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.